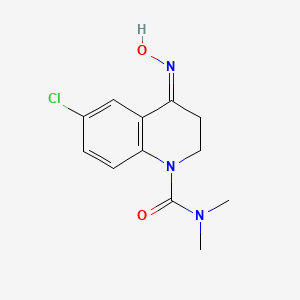
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chloro group at the 6th position, an oximino group at the 4th position, and a dimethylcarbamoyl group at the 1st position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline involves several steps:
Starting Material: The synthesis begins with 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline.
Formation of Oximino Group: The 4-oxo group is converted to the oximino group using hydroxylamine hydrochloride in refluxing pyridine.
Introduction of Dimethylcarbamoyl Group: The 1-position is functionalized with a dimethylcarbamoyl group using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oximino group.
Reduction: Reduction reactions can target the oximino group, converting it back to the corresponding amine.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The dimethylcarbamoyl group can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:
6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline: This compound has a phenyl group instead of a dimethylcarbamoyl group and exhibits different biological activities.
6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline: The absence of the oximino and dimethylcarbamoyl groups results in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1797716-80-3) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
The molecular formula of this compound is C12H14ClN3O2, with a molecular weight of 267.74 g/mol. The compound features a chloro group and an oxime functional group, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives against various viral strains. Specifically, compounds related to 6-Chloro-4-oximino-1-dimethylcarbamoyl have shown promising results against human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro tests indicated that some derivatives exhibited significant antiviral activity with low cytotoxicity towards mammalian cells .
Antiparasitic Activity
Research has demonstrated that tetrahydroquinoline derivatives possess antiparasitic properties. For instance, compounds structurally similar to 6-Chloro-4-oximino showed efficacy against resistant strains of Plasmodium falciparum, the causative agent of malaria. This suggests potential applications in treating parasitic infections .
Antihypertensive and Diuretic Effects
The compound has been investigated for its antihypertensive and diuretic effects. In animal studies, it was found that derivatives of 6-Chloro-4-oximino exhibited diuretic effects significantly stronger than the standard furosemide. The diuretic action was attributed to the compound's ability to influence renal function without causing substantial gastrointestinal disturbances .
Toxicity Profile
The toxicity of 6-Chloro-4-oximino has been assessed through various studies. The lethal dose (LD50) in rodent models was reported to be greater than 5 g/kg when administered orally, indicating a relatively low acute toxicity profile . However, detailed toxicological data are necessary to fully understand the safety margin for therapeutic use.
Case Studies and Research Findings
Properties
CAS No. |
81892-52-6 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
(4Z)-6-chloro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10- |
InChI Key |
ZUCXFPUJJXJECB-UVTDQMKNSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Canonical SMILES |
CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















